3-(2-Aminoethoxy)-5-methoxyphenol
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Overview
Description
“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s a colorless liquid with a faint fishlike odor . “3-(2-Aminoethoxy)propanoic acid” is a white to yellow to brown solid or semi-solid or liquid .
Synthesis Analysis
A method for synthesizing “2-(2-aminoethoxy)ethanol” includes the steps of producing “2-(2-phthalimidoethoxy)ethanol” by reacting “5-tosyloxy-3-oxapentanol” with potassium phthalate and converting the “2-(2-phthalimidoethoxy)ethanol” to the “2-(2-aminoethoxy)ethanol” by reacting the “2-(2-phthalimidoethoxy)ethanol” with hydrazine monohydrate .
Molecular Structure Analysis
The molecular formula for “3-(2-Aminoethoxy)propanoic acid” is C5H11NO3 . For “2-(2-Aminoethoxy)ethanol”, the molecular formula is C4H12N2O .
Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethanol” neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical and Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” is water-soluble and combustible but difficult to ignite. It’s corrosive to tissue and combustion produces toxic oxides of nitrogen . “3-(2-Aminoethoxy)propanoic acid” is a white to yellow to brown solid or semi-solid or liquid .
Scientific Research Applications
Molecular Interactions and Hydrogen Bonding
3-(2-Aminoethoxy)-5-methoxyphenol, as a derivative of methoxyphenols, is relevant in the study of molecular interactions, particularly hydrogen bonding. Methoxyphenols, including 3-methoxyphenol derivatives, are structural components of various antioxidants and biologically active molecules. These compounds can form strong inter- and intramolecular hydrogen bonds, which are crucial for their interaction with other molecules. Research has focused on understanding the thermochemical properties and hydrogen bonding capabilities of methoxyphenols, which can elucidate the behavior of this compound in biological systems and its potential as a building block in synthetic chemistry (Varfolomeev et al., 2010).
Synthesis and Biochemical Applications
The synthesis and modification of compounds structurally related to this compound have been explored for various biochemical applications. For instance, the protection of exocyclic amino groups of nucleosides using methoxyphenoxybenzoyl groups has been investigated. This method demonstrates high selectivity and stability, which are beneficial in the synthesis of oligodeoxyribonucleotides, indicating potential applications of this compound in nucleic acid chemistry (Mishra & Misra, 1986).
Antioxidant Properties and Biological Activity
The antioxidant properties and biological activity of methoxyphenols, including compounds similar to this compound, have been extensively studied. These compounds are known for their radical-scavenging abilities and potential therapeutic applications as chemopreventive and anticancer agents. Research into the dimerization of o-methoxyphenols and their derivatives has shown significant biological activities, which might extend to this compound, suggesting its role in designing new drugs with enhanced efficacy (Fujisawa et al., 2005).
Material Science and Environmental Applications
In material science and environmental applications, derivatives of this compound have been explored for their potential in adsorption and recovery processes. Studies on the modification of adsorbents with methoxybenzoic acid derivatives demonstrate improved uptake capacities for metal ions, suggesting that this compound could be utilized in the development of efficient adsorbents for water purification and metal recovery processes (Gunjate et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-(2-Aminoethoxy)-5-methoxyphenol is the Monoamine Oxidase (MAO) enzyme . This enzyme is responsible for the metabolism of neurotransmitters and other biogenic amines .
Mode of Action
This compound interacts with its target by inhibiting the MAO enzyme . This inhibition prevents the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
The compound affects the biochemical pathway involving the metabolism of neurotransmitters. By inhibiting the MAO enzyme, it disrupts the normal breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine . This leads to an increase in the levels of these neurotransmitters, which can have various downstream effects depending on the specific neurotransmitter involved .
Result of Action
The inhibition of the MAO enzyme by this compound results in increased levels of neurotransmitters. This can lead to enhanced neurotransmission, which may have various effects at the molecular and cellular levels, depending on the specific neurotransmitter involved .
Safety and Hazards
Future Directions
Istaroxime, a drug that contains a similar structure to “2-(2-Aminoethoxy)ethanol”, has been developed as a non-glycoside inhibitor of the sodium-potassium-ATPase with additional stimulatory effects on the sarcoplasmic reticulum calcium pump (SERCA) and has shown lusitropic and inotropic properties in experimental and early clinical studies .
Properties
IUPAC Name |
3-(2-aminoethoxy)-5-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-7(11)5-9(6-8)13-3-2-10/h4-6,11H,2-3,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXYNAAMJBCKGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696548 |
Source
|
Record name | 3-(2-Aminoethoxy)-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-81-6 |
Source
|
Record name | 3-(2-Aminoethoxy)-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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